molecular formula C17H20BrNO B4992047 N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine

N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine

Cat. No.: B4992047
M. Wt: 334.2 g/mol
InChI Key: OOIJDBUDYHZHNY-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine is an organic compound that features a complex structure with a bromine atom, a methoxy group, and a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with N-methyl-2-phenylethanamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a de-brominated product

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The phenylethanamine backbone allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzylamine
  • N-Methyl-2-phenylethanamine
  • 4-Bromoanisole

Uniqueness

N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the phenylethanamine backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-19(11-10-14-6-4-3-5-7-14)13-15-8-9-17(20-2)16(18)12-15/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIJDBUDYHZHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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